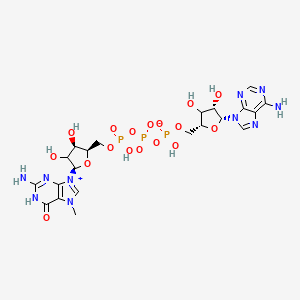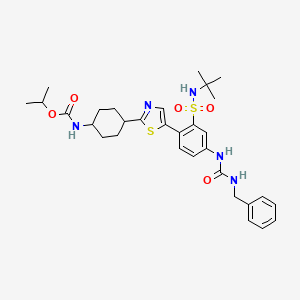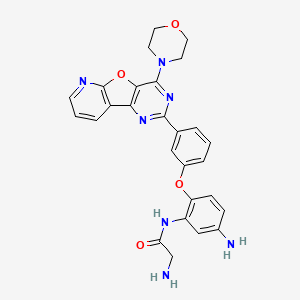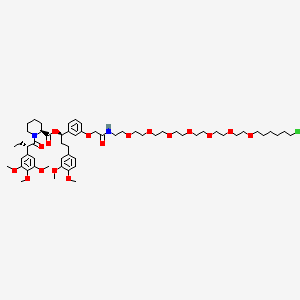![molecular formula C22H23F4N5O B10831968 (1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B10831968.png)
(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GFB-12811 is a highly selective and orally active inhibitor of cyclin-dependent kinase 5 (CDK5). It exhibits an inhibitory concentration (IC50) of 2.3 nanomolar. This compound demonstrates notable specificity, with minimal activity against other tested kinases, including cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 6, cyclin-dependent kinase 7, and cyclin-dependent kinase 9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GFB-12811 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods: Industrial production of GFB-12811 would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, quality control measures, and adherence to regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions: GFB-12811 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of GFB-12811 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product stability .
Major Products Formed: The major products formed from the reactions involving GFB-12811 are typically derivatives with enhanced or modified inhibitory properties. These derivatives are tested for their efficacy and selectivity against cyclin-dependent kinase 5 and other related kinases .
Scientific Research Applications
GFB-12811 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of cyclin-dependent kinase 5 and its role in various cellular processes. In biology, it helps elucidate the mechanisms of cell cycle regulation and neuronal function. In medicine, GFB-12811 is being investigated for its potential therapeutic applications in treating diseases such as autosomal dominant polycystic kidney disease and neurological disorders. In industry, it serves as a lead compound for the development of new drugs targeting cyclin-dependent kinase 5 .
Mechanism of Action
GFB-12811 exerts its effects by selectively inhibiting cyclin-dependent kinase 5. Cyclin-dependent kinase 5 is a proline-directed serine/threonine kinase that plays a crucial role in the development and function of the nervous system. By inhibiting cyclin-dependent kinase 5, GFB-12811 prevents the phosphorylation of specific substrates, thereby disrupting the signaling pathways involved in cell cycle regulation, neuronal migration, and synaptic function. This inhibition can lead to neuroprotective effects and potential therapeutic benefits in diseases characterized by aberrant cyclin-dependent kinase 5 activity .
Comparison with Similar Compounds
GFB-12811 is unique in its high selectivity and potency as a cyclin-dependent kinase 5 inhibitor. Similar compounds include other cyclin-dependent kinase inhibitors such as roscovitine, flavopiridol, and dinaciclib. these compounds often exhibit broader activity against multiple cyclin-dependent kinases, leading to off-target effects and reduced specificity. GFB-12811 stands out due to its minimal activity against other tested kinases, making it a valuable tool for studying cyclin-dependent kinase 5-specific pathways and developing targeted therapies .
List of Similar Compounds:- Roscovitine
- Flavopiridol
- Dinaciclib
Properties
Molecular Formula |
C22H23F4N5O |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m1/s1 |
InChI Key |
GHNYLVIESIGHDJ-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O |
Canonical SMILES |
CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,4R,6E,9S,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831892.png)
![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)
![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B10831911.png)
![4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B10831913.png)
![(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide](/img/structure/B10831927.png)



![(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B10831956.png)



![5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831977.png)
